![molecular formula C10H21NO2 B8111909 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl](/img/structure/B8111909.png)
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl
Overview
Description
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl is a chemical compound known for its stability and reactivity as an aminoxyl free radical. It is commonly used in various oxidation reactions, particularly for the oxidation of alcohols. This compound is also referred to as 4-Methoxy-TEMPO and is recognized for its role as a hindered amine light stabilizer (HALS) model compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone.
Condensation: This compound undergoes condensation with hydrazine hydrate to form the corresponding hydrazone.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, and other peroxides are frequently used in oxidation reactions involving this compound.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the aminoxyl free radical.
Major Products
The major products formed from reactions involving this compound include aldehydes and ketones from the oxidation of alcohols .
Scientific Research Applications
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl involves its role as an aminoxyl free radical. This compound can effectively scavenge reactive oxygen species (ROS) and catalyze the oxidation of alcohols. The molecular targets include primary and secondary alcohols, which are oxidized to aldehydes and ketones, respectively . The pathways involved in these reactions are typically aerobic oxidation processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A widely used aminoxyl free radical with similar oxidation properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its ability to scavenge ROS and its applications in oxidative stress studies.
4-Oxo-2,2,6,6-tetramethylpiperidin-1-oxyl: Another derivative with similar reactivity in oxidation reactions.
Uniqueness
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl is unique due to its methoxy group, which enhances its stability and reactivity as a free radical. This makes it particularly effective in oxidation reactions and as a model compound for hindered amine light stabilizers .
Properties
IUPAC Name |
1-hydroxy-4-methoxy-2,2,6,6-tetramethylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNWYBIEWUXCOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.